1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride
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Overview
Description
1-[4-(Difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with fluorine and difluoromethyl groups. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the difluoromethylation of pyridine derivatives using reagents such as difluoromethylating agents under controlled conditions. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-[4-(Difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of fluorinated compounds in biological processes.
Industry: The compound is used in the production of materials and chemicals that require specific fluorinated structures for enhanced properties.
Mechanism of Action
The mechanism by which 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards biological targets, leading to specific biological responses.
Comparison with Similar Compounds
1-(Difluoromethyl)-4-iodo-1H-pyrazole: Used in the preparation of pyrazole compounds for treating autoimmune diseases, inflammatory diseases, and cancer.
1-Bromo-4-(difluoromethyl)benzene: A related compound used in various organic synthesis applications.
Uniqueness: 1-[4-(Difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride stands out due to its specific fluorine substitution pattern, which imparts unique chemical and physical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
Properties
CAS No. |
2580188-21-0 |
---|---|
Molecular Formula |
C7H8ClF3N2 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
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